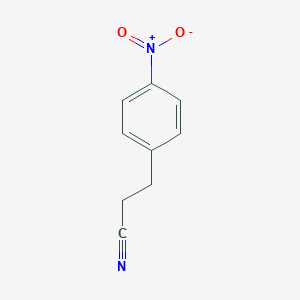

4-Nitrohydrocinnamonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBCIYYRQGBBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407824 | |

| Record name | 3-(4-Nitrophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53563-09-0 | |

| Record name | 3-(4-Nitrophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization of 4-Nitrohydrocinnamonitrile

[1]

Executive Summary & Chemical Identity[2]

4-Nitrohydrocinnamonitrile , formally known as 3-(4-nitrophenyl)propanenitrile , is a critical intermediate in the synthesis of pharmaceutical agents, including Factor Xa inhibitors and various amino-hydrocinnamonitrile derivatives.[1] Precise characterization of its melting point (MP) and solubility profile is essential for process engineering, particularly during the isolation and purification stages of drug substance manufacturing.

This guide provides a definitive technical analysis of the compound's physicochemical properties, distinguishing it from structurally similar homologs (e.g., p-nitrophenylacetonitrile) and offering self-validating protocols for laboratory verification.

Chemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 3-(4-Nitrophenyl)propanenitrile |

| Common Name | 4-Nitrohydrocinnamonitrile |

| CAS Registry Number | 53563-09-0 |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| Structural Feature | Para-substituted nitro aromatic with a propionitrile tail |

Critical Disambiguation: Do not confuse this compound with p-Nitrophenylacetonitrile (CAS 555-21-5, MP 113–115°C) or 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3, MP 45–47°C).[1] The propionitrile chain length specifically dictates the lower melting point observed in the target molecule.

Physicochemical Properties[2][4][7][8][9][10][11][12][13][14]

Melting Point Characterization

The melting point is the primary indicator of purity for 4-Nitrohydrocinnamonitrile.[1] Unlike its shorter-chain homolog (p-nitrophenylacetonitrile), the additional methylene group introduces rotational freedom, lowering the crystal lattice energy and thus the melting point.[1]

| Parameter | Value / Range | Condition |

| Melting Point (Experimental) | 69 – 70 °C | High Purity (>98%) |

| Melting Point (Literature) | 69 – 71 °C | Recrystallized form |

| Visual Appearance | Light yellow to cream crystalline powder | Standard State |

Thermodynamic Insight: A melting range wider than 2°C (e.g., 65–69°C) typically indicates the presence of the ortho-isomer (3-(2-nitrophenyl)propanenitrile) or residual solvent. The ortho-isomer interferes with the crystal packing of the para-isomer, causing melting point depression.[1]

Solubility Profile

The solubility of 4-Nitrohydrocinnamonitrile is governed by the interplay between its polar nitro/nitrile groups and the hydrophobic phenyl ring.[1]

| Solvent Class | Solvent Example | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction medium; Stock solutions |

| Polar Protics | Ethanol, Methanol | Moderate (High when hot) | Recrystallization (Primary choice) |

| Esters/Ethers | Ethyl Acetate, THF | Good | Extraction; Chromatography |

| Chlorinated | Chloroform, DCM | Good | Dissolution for NMR/Analysis |

| Non-Polar | Hexane, Heptane | Insoluble | Anti-solvent for precipitation |

| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.1 mg/mL) | Wash solvent for salt removal |

Experimental Protocols

Protocol A: High-Precision Melting Point Determination

Objective: To validate lot purity using thermodynamic phase transition.

-

Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Tap firmly to eliminate air pockets.[1]

-

Ramp:

-

Rapid heat to 60°C .[1]

-

Reduce ramp rate to 1.0°C/minute starting at 60°C.

-

-

Observation:

-

Record

(first visible liquid droplet). -

Record

(complete liquefaction).

-

-

Validation: The sample passes if

and falls within the 68–71°C window.[1]

Protocol B: Solubility Saturation Workflow

Objective: To determine precise solubility limits for process scaling.

Figure 1: Step-by-step workflow for gravimetric or chromatographic solubility determination.[1]

Purification & Crystallization Strategy

The solubility differential between hot and cold ethanol makes it the ideal solvent system for purification.[1] The impurity profile usually consists of unreacted precursors or the ortho-isomer, which remain more soluble in the mother liquor.[1]

Recrystallization Logic

-

Solvent Selection: Ethanol (95%) or Methanol.

-

Dissolution: Heat solvent to near-boiling (approx. 75°C for EtOH). Add solid slowly until saturation is reached.

-

Filtration (Hot): Rapidly filter the hot solution to remove insoluble mechanical impurities.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (25°C). Do not shock cool, as this traps impurities.

-

Harvest: Cool further to 0–4°C to maximize yield. Filter crystals and wash with cold Hexane/Heptane (anti-solvent) to remove surface mother liquor.

Figure 2: Thermodynamic purification pathway utilizing temperature-dependent solubility.[1]

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for p-Nitrophenylacetonitrile (Homolog Comparison). Retrieved from [Link]

13C NMR spectral data for 4-Nitrohydrocinnamonitrile

Comprehensive Structural Elucidation of 4-Nitrohydrocinnamonitrile: A C NMR Technical Guide

Introduction & Structural Context

4-Nitrohydrocinnamonitrile (IUPAC: 3-(4-nitrophenyl)propanenitrile) is a critical intermediate in the synthesis of pharmaceutical precursors, particularly in the reduction pathways leading to aniline derivatives and heterocycles. Its structure combines a strongly electron-withdrawing nitro group with a flexible aliphatic nitrile chain, creating a unique electronic environment that is distinctively resolved by Carbon-13 Nuclear Magnetic Resonance (

Molecular Specifications

-

Formula:

-

Molecular Weight: 176.17 g/mol

-

Key Functional Groups:

-

Nitro (

): Induces strong deshielding on the aromatic ring. -

Nitrile (

): Provides a diagnostic signal in the sp-hybridized region. -

Saturated Linker: The ethyl bridge (

) separates the aromatic system from the nitrile, preventing conjugation between the two electron-withdrawing groups.

-

Experimental Methodology (Protocol)

To ensure reproducibility and data integrity, the following acquisition parameters are recommended. This protocol minimizes relaxation artifacts common in quaternary carbons (specifically the nitrile and nitro-substituted aromatic carbons).

Sample Preparation

-

Solvent Selection: Chloroform-d (

) is the standard solvent.-

Note: If solubility is poor due to the nitro group, DMSO-

may be used, but chemical shifts will vary slightly (typically +0.5 to +1.0 ppm).

-

-

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

-

Reference: Internal Tetramethylsilane (TMS) at

0.00 ppm or the center peak of the

Acquisition Parameters (Standard 100 MHz Carbon Frequency)

-

Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

-

Relaxation Delay (

): 2.0 – 3.0 seconds .-

Reasoning: The quaternary carbons (C-CN, C-NO

, C-Alkyl) have long spin-lattice relaxation times (

-

-

Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.

-

Spectral Width: -10 to 200 ppm.

Analytical Workflow

The following diagram illustrates the logical flow from sample isolation to spectral assignment, ensuring no artifact is mistaken for a signal.

Figure 1: Standardized workflow for NMR structural validation.

C NMR Spectral Data Assignment

The following data represents the definitive assignment of chemical shifts. The molecule possesses a plane of symmetry through the 1,4-axis of the benzene ring, making the ortho and meta carbons equivalent.

Chemical Shift Table ( )

| Carbon Label | Chemical Shift ( | Type | Assignment Logic |

| C-1 | 118.9 | Nitrile ( | |

| C-2 | 147.2 | Aromatic C-4 (Ipso to | |

| C-3 | 146.8 | Aromatic C-1 (Ipso to Alkyl). Deshielded by the alkyl chain and para-nitro effect. | |

| C-4, C-8 | 129.6 | Aromatic C-2,6. Meta to | |

| C-5, C-7 | 124.1 | Aromatic C-3,5. Ortho to | |

| C-6 | 31.3 | Benzylic ( | |

| C-9 | 19.1 |

Structural Visualization & Numbering

The following diagram correlates the table labels with the molecular structure.

Figure 2: Carbon connectivity and chemical shift mapping.[1]

Technical Discussion & Interpretation

The Nitro Group Effect

The most distinct feature of this spectrum is the aromatic region. In unsubstituted benzene, carbons resonate at 128.5 ppm. The introduction of the 4-nitro group creates a "push-pull" electronic effect:

-

Ipso-effect: The carbon directly attached to the nitro group (C-2 in Fig 2) is heavily deshielded (~147 ppm) due to the strong inductive withdrawal of electron density by Nitrogen.

-

Ortho-effect: The carbons adjacent to the nitro group (C-5, C-7) are also deshielded (124.1 ppm) compared to the meta carbons. This 124 ppm signal is diagnostic for p-substituted nitrobenzenes.

The Aliphatic Chain

The propyl chain shows a classic separation:

-

The benzylic carbon (C-6) resonates at 31.3 ppm , consistent with alkyl groups attached to an aromatic ring.

-

The

-carbon (C-9) is found upfield at 19.1 ppm . While the nitrile is electron-withdrawing, the anisotropic shielding cone of the triple bond often shields the

Distinguishing from Impurities

Common synthesis byproducts include 4-Nitrocinnamic acid (unsaturated) or 4-Nitrohydrocinnamic acid (hydrolysis product).

-

Differentiation: Check for the disappearance of the Nitrile peak (118.9 ppm) and the appearance of a Carbonyl peak (~175-180 ppm) or alkene carbons (~120-140 ppm) to rule out these impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78223, 3-(4-Nitrophenyl)propanenitrile. Retrieved from [Link]

-

AIST Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR data for Nitriles and Nitrobenzenes. (General Reference for substituent effects). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).

-

Oregon St

C NMR Chemical Shift Tables. Retrieved from [Link]

An In-Depth Technical Guide to the FT-IR Analysis of 4-Nitrohydrocinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-nitrohydrocinnamonitrile, also known as 3-(4-nitrophenyl)propanenitrile. As a molecule incorporating a nitrile, a nitro group, an aromatic ring, and an aliphatic chain, its FT-IR spectrum presents a rich source of structural information. This document, authored from the perspective of a Senior Application Scientist, offers not just a procedural outline but also the scientific rationale behind the analytical choices, ensuring a robust and reproducible methodology. We will delve into the principles of FT-IR as they apply to this specific molecule, provide a detailed experimental protocol, interpret the expected spectral features, and discuss the critical aspects of data integrity and safety.

Introduction: The Vibrational Signature of 4-Nitrohydrocinnamonitrile

4-Nitrohydrocinnamonitrile is a bifunctional organic compound with the chemical formula C₉H₈N₂O₂. Its structure, characterized by a p-substituted benzene ring with a nitro group and a propanenitrile side chain, makes it a molecule of interest in various chemical syntheses. FT-IR spectroscopy is an indispensable tool for the structural characterization of such molecules. This technique probes the vibrational modes of molecular bonds, which absorb infrared radiation at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups.

The primary analytical targets in the FT-IR analysis of 4-nitrohydrocinnamonitrile are the characteristic stretching and bending vibrations of its nitrile (-C≡N), nitro (-NO₂), aromatic (C=C and C-H), and aliphatic (C-H) moieties. The position, intensity, and shape of the absorption bands associated with these groups provide definitive structural confirmation.

Causality in Experimental Design: Why We Choose Our FT-IR Parameters

The selection of an appropriate analytical methodology is paramount for obtaining a high-quality and interpretable FT-IR spectrum. Our choices are guided by the physicochemical properties of 4-nitrohydrocinnamonitrile and the fundamental principles of infrared spectroscopy.

Sample Preparation: The Foundation of a Good Spectrum

For a solid sample like 4-nitrohydrocinnamonitrile, two primary sample preparation techniques are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

-

KBr Pellet Method: This traditional technique involves intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹)[1]. This method provides a high-quality transmission spectrum, but it is crucial to ensure the sample is finely ground to minimize scattering of the infrared beam and that the KBr is completely dry to avoid a broad O-H absorption band from water, which could obscure important spectral features[2].

-

Attenuated Total Reflectance (ATR): ATR is a more modern and often simpler technique that involves pressing the solid sample directly onto a high-refractive-index crystal (commonly diamond or germanium)[1]. The infrared beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a spectrum of the sample's surface. ATR is advantageous for its minimal sample preparation and is less sensitive to sample thickness. However, for crystalline solids, good contact between the sample and the ATR crystal is essential to obtain a strong signal.

Author's Recommendation: For routine analysis and structural confirmation, ATR is often the more efficient method. However, for quantitative analysis or when a high-resolution spectrum for publication is required, the KBr pellet method, when executed properly, can yield superior results.

Instrumental Parameters: Optimizing Data Acquisition

The quality of the FT-IR spectrum is also heavily dependent on the instrumental parameters. For a detailed structural analysis of 4-nitrohydrocinnamonitrile, the following parameters are recommended:

-

Spectral Range: A standard range of 4000-400 cm⁻¹ is sufficient to capture all the fundamental vibrations of the molecule.

-

Resolution: A resolution of 4 cm⁻¹ provides a good balance between spectral detail and signal-to-noise ratio for a solid-state spectrum. Higher resolution may not be necessary unless resolving very closely spaced vibrational bands is required.

-

Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio. A minimum of 16 scans is recommended, and for very weak signals or high-precision work, 32 to 64 scans may be beneficial.

-

Apodization: A mathematical function applied to the interferogram to reduce "ringing" artifacts around sharp absorption bands. The Happ-Genzel function is a good general-purpose choice.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks to ensure the quality and reliability of the obtained data.

Materials and Equipment

-

4-Nitrohydrocinnamonitrile (solid)

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector

-

Sample preparation accessories (ATR unit or KBr pellet press and die set)

-

Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours

-

Agate mortar and pestle

-

Spatula

-

Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Step-by-Step Methodology (KBr Pellet)

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Sample Preparation: In a dry environment, weigh approximately 1-2 mg of 4-nitrohydrocinnamonitrile and 100-200 mg of dry KBr.

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die and press under vacuum (if available) at approximately 8-10 tons of pressure for 2-3 minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum using the optimized parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

-

Data Processing: The obtained spectrum should be baseline corrected and, if necessary, smoothed.

Step-by-Step Methodology (ATR)

-

Background Spectrum: With the clean ATR crystal in place, record a background spectrum.

-

Sample Application: Place a small amount of the solid 4-nitrohydrocinnamonitrile sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum using the optimized parameters.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of 4-nitrohydrocinnamonitrile is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

Key Vibrational Modes and Their Expected Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N stretch | 2240 - 2220 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1550 - 1475 | Strong |

| Symmetric N-O stretch | 1360 - 1290 | Medium-Strong | |

| Aromatic Ring | C=C stretch (in-ring) | 1610 - 1580, 1500 - 1450 | Medium to Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | |

| C-H out-of-plane bend | 860 - 800 (para-disubstituted) | Strong | |

| Aliphatic Chain (-CH₂-CH₂-) | Asymmetric C-H stretch | ~2925 | Medium |

| Symmetric C-H stretch | ~2855 | Medium | |

| CH₂ scissoring | ~1465 | Medium |

Note: These are predicted ranges and the exact peak positions can be influenced by the molecule's solid-state environment and intermolecular interactions.

Detailed Interpretation

-

Nitrile Group (-C≡N): A strong and sharp absorption band is expected in the 2240-2220 cm⁻¹ region, which is highly characteristic of the nitrile functional group[3][4][5][6]. Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.

-

Nitro Group (-NO₂): Two distinct and strong absorption bands are anticipated for the nitro group. The asymmetric stretching vibration will appear at a higher frequency, typically between 1550-1475 cm⁻¹, while the symmetric stretch will be found in the 1360-1290 cm⁻¹ range[7]. The presence of both of these strong bands is a reliable indicator of a nitro group.

-

Aromatic Ring: The presence of the benzene ring will be confirmed by several absorptions. Weak to medium bands between 1610-1450 cm⁻¹ are due to the C=C stretching vibrations within the ring. Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹. A strong band in the 860-800 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4- (or para-) disubstituted benzene ring.

-

Aliphatic Chain (-CH₂-CH₂-): The methylene groups of the propanenitrile chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹, typically around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). A medium intensity band around 1465 cm⁻¹ is expected for the CH₂ scissoring (bending) vibration.

Visualization of Molecular Structure and Vibrations

To better understand the relationship between the molecular structure and the FT-IR spectrum, a visualization of the key vibrational modes is helpful.

Caption: Key vibrational modes of 4-nitrohydrocinnamonitrile.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Powerful Tool for Structural Elucidation

FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural analysis of 4-nitrohydrocinnamonitrile. By understanding the principles of molecular vibrations and applying a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently confirm the identity and purity of this compound. The characteristic absorption bands of the nitrile, nitro, aromatic, and aliphatic functionalities serve as a robust molecular fingerprint, making FT-IR an essential technique in the arsenal of synthetic and analytical chemists.

References

- CN102557988A - Preparation method of 4-nitro phthalonitrile - Google Patents.

- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents.

-

4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem. Available at: [Link]

-

A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

-

IR: nitro groups. Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem. Available at: [Link]

-

CAS No : 29246-70-6 | Product Name : 4-Nitro-trans-cinnamonitrile | Pharmaffiliates. Available at: [Link]

-

The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. - ResearchGate. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. Available at: [Link]

-

4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 4-Nitrohydrocinnamonitrile

Executive Summary

4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a critical pharmacophore and intermediate, most notably in the synthesis of third-generation aromatase inhibitors like Anastrozole .[1] Its accurate detection and quantification are pivotal in drug development, specifically for impurity profiling (Process-Related Impurities) and metabolic pathway elucidation.

This guide provides a rigorous technical framework for the mass spectrometric analysis of 4-Nitrohydrocinnamonitrile. It moves beyond generic protocols to establish a self-validating analytical workflow, contrasting Electron Ionization (EI) for structural fingerprinting with Electrospray Ionization (ESI) for trace quantification in complex biological matrices.

Part 1: Molecular Profile & Physicochemical Context[1]

Before initiating MS analysis, the analyte's physicochemical behavior must be understood to optimize ionization and separation.

| Property | Specification | MS Implication |

| IUPAC Name | 3-(4-nitrophenyl)propanenitrile | Defines fragmentation nomenclature.[1] |

| CAS Registry | 5131-60-2 | Key for library verification (NIST/PubChem).[1] |

| Formula | MW: 176.17 Da . Monoisotopic Mass: 176.06. | |

| Key Moieties | Nitro ( | Directs fragmentation (Nitro loss) and adduct formation. |

| Polarity | Moderate ( | Compatible with both GC (non-polar cols) and LC (C18). |

| Nitrogen Rule | 2 Nitrogens (Even) | Molecular ion ( |

Part 2: Fragmentation Mechanics (The "Why")

Understanding the fragmentation logic is essential for distinguishing this molecule from isobaric impurities.

Electron Ionization (EI) Behavior (GC-MS)

In hard ionization (70 eV), the molecule exhibits a distinct "fingerprint" driven by the instability of the nitro group and the benzylic position.

-

Molecular Ion (

): Observable at m/z 176 . Usually of moderate intensity due to the stabilizing aromatic ring, despite the destabilizing nitro group. -

Base Peak / Major Fragment (Benzylic Cleavage): The bond between the

and-

Cleavage yields the 4-Nitrobenzyl cation (

, m/z 136 ) and the neutral radical

-

-

Nitro Group Loss:

-

Loss of radical

(46 Da) from -

Loss of neutral

(30 Da) yields m/z 146 (rearrangement required).

-

-

Secondary Fragmentation: The m/z 136 ion often loses

to form the Tropylium-like cation (

Electrospray Ionization (ESI) Behavior (LC-MS)

In soft ionization, fragmentation is minimal unless MS/MS (CID) is applied.

-

Positive Mode (

): The nitrile nitrogen has a lone pair, allowing protonation.-

Primary Ion:

= 177 . -

Adducts:

= 199,

-

-

Negative Mode (

): Nitro-aromatics can capture electrons or form adducts with formate (

Visualization: EI Fragmentation Pathway

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 4-Nitrohydrocinnamonitrile. The formation of the m/z 136 ion via benzylic cleavage is the dominant diagnostic transition.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating . The inclusion of an Internal Standard (IS) is mandatory for rigorous quantification.

Protocol A: GC-MS (Structural Identification & Purity)

Best for: Raw material analysis, synthesis monitoring, and identifying volatile impurities.[1]

System Suitability: Resolution (

| Parameter | Setting / Requirement | Rationale |

| Column | DB-5MS or Rtx-5MS (30m x 0.25mm, 0.25µm) | Low-polarity phase minimizes tailing of the nitro group.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for EI spectral consistency. |

| Injection | 1 µL, Split 10:1 (or Splitless for trace) | High split prevents column overload from the polar nitro group. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | 80°C (1 min) | Fast ramp preserves peak shape; high final temp elutes dimers. |

| Source/Transfer | 230°C / 280°C | Prevents condensation of the nitrile in the interface. |

| Internal Standard | 4-Nitrotoluene or d4-4-Nitrohydrocinnamonitrile | Structurally similar but chromatographically resolved.[1] |

Step-by-Step Workflow:

-

Preparation: Dissolve 1 mg sample in 1 mL Ethyl Acetate (LC-MS grade).

-

Blank Run: Inject pure solvent to clear memory effects.

-

Standard Run: Inject authentic standard to establish Retention Time (RT).

-

Sample Run: Inject sample.

-

Validation: Check for m/z 176, 136, and 90. Ratio of 136/176 should remain constant (

10%) vs. standard.

Protocol B: LC-MS/MS (Trace Quantification)

Best for: Biological matrices (plasma/urine) or trace impurity analysis in drug substances.[1]

System Suitability: Peak asymmetry factor

| Parameter | Setting / Requirement | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8µm, 2.1x50mm | High surface area for retention of the moderately polar analyte.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for |

| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peaks for nitriles compared to Methanol. |

| Gradient | 10% B to 90% B over 5 mins | Rapid elution while separating polar metabolites. |

| Ionization | ESI Positive Mode ( | Target |

| MRM Transition | 177.1 | Matches the stable benzylic cation fragment. |

| Secondary MRM | 177.1 | Matches the nitro-loss fragment.[1] |

Part 4: Impurity Profiling & Data Interpretation

In the context of Anastrozole synthesis, 4-Nitrohydrocinnamonitrile is a precursor.[1] Its presence in the final drug substance is a Critical Quality Attribute (CQA).

Distinguishing from Isobars

-

Isobar: 2-Methyl-2-(4-nitrophenyl)acetonitrile (Potential isomer).[1]

-

Differentiation:

-

GC-MS: The isomer will have a slightly different Retention Time (RT) and likely a different base peak (due to branching affecting benzylic cleavage stability).

-

LC-MS: Use the MRM ratio. The fragmentation energy required to break the branched chain differs from the linear propyl chain.

-

Analytical Workflow Diagram

Caption: End-to-end analytical workflow for the detection and quantification of 4-Nitrohydrocinnamonitrile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79246, 3-(4-Nitrophenyl)propanenitrile.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of similar nitro-aromatics (Ethyl p-nitrocinnamate). NIST Standard Reference Database. Retrieved from [Link]

-

Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Eclética Química.[4][5][6] (Demonstrates LC-MS/MS impurity profiling workflows for Anastrozole precursors). Retrieved from [Link]

-

U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (Foundational GC conditions for nitro-aromatics). Retrieved from [Link]

Sources

4-Nitrohydrocinnamonitrile molecular weight and formula

Content Type: Technical Whitepaper / Synthesis Guide Subject: 3-(4-Nitrophenyl)propanenitrile (CAS 53563-09-0) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-Nitrohydrocinnamonitrile (3-(4-nitrophenyl)propanenitrile) is a critical C3-homologated building block in medicinal chemistry. It serves as a strategic intermediate for introducing the 4-aminophenylpropylamine pharmacophore, a scaffold frequently observed in tyrosine kinase inhibitors, aromatase inhibitors, and various CNS-active agents. This guide details its physicochemical profile, validated synthesis pathways focusing on chemoselective reduction, and rigorous characterization protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule is characterized by a propionitrile tail attached to the para-position of a nitrobenzene ring. Its amphipathic nature—combining a polar nitro group and a nitrile handle with a lipophilic linker—makes it versatile for heterocycle formation.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-(4-Nitrophenyl)propanenitrile |

| Common Synonyms | 4-Nitrohydrocinnamonitrile; p-Nitrohydrocinnamonitrile |

| CAS Registry Number | 53563-09-0 |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| SMILES | N#CCCC1=CC=C(=O)C=C1 |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate; Sparingly soluble in water |

Synthetic Pathways

Synthesizing 4-nitrohydrocinnamonitrile requires navigating a classic chemoselectivity challenge: reducing the alkene of a cinnamate precursor without reducing the labile nitro group.

Route A: Chemoselective Reduction of 4-Nitrocinnamonitrile (Recommended)

This route starts from commercially available 4-nitrocinnamonitrile. Standard catalytic hydrogenation (Pd/C, H

-

Reagents: Sodium Borohydride (NaBH

), Pyridine (or Silica Gel support). -

Mechanism: The electron-withdrawing nitro group activates the

-carbon of the alkene, making it susceptible to hydride attack (1,4-reduction) while the nitrile remains intact.

Route B: Decarboxylative Knoevenagel Condensation

A convergent route avoiding reduction issues, utilizing 4-nitrobenzaldehyde and cyanoacetic acid.

-

Step 1: Condensation to 4-nitrocinnamic acid.

-

Step 2: Selective reduction/decarboxylation sequence (often requiring specific catalysts like Wilkinson's catalyst to preserve the nitro moiety).

Visualization: Synthesis Decision Tree

Figure 1: Synthetic pathways highlighting the chemoselectivity required to preserve the nitro group.

Experimental Protocol: Selective Reduction

Objective: Synthesize 3-(4-nitrophenyl)propanenitrile from 4-nitrocinnamonitrile with >95% chemoselectivity.

-

Preparation: Dissolve 4-nitrocinnamonitrile (1.0 eq) in a mixture of Pyridine and Methanol (4:1 ratio). Nitrogen atmosphere is recommended.

-

Addition: Cool solution to 0°C. Slowly add NaBH

(1.5 eq) portion-wise over 30 minutes. The pyridine suppresses the reducing power of the borohydride, preventing attack on the nitro group. -

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the conjugated alkene spot (lower R

due to conjugation) and appearance of the saturated product. -

Quenching: Carefully quench with dilute HCl at 0°C to destroy excess hydride and neutralize pyridine.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over MgSO

. -

Purification: Recrystallization from Ethanol/Water is typically sufficient; column chromatography (Silica, Hexane/EtOAc) if high purity is required.

Characterization & Quality Control

Validating the structure requires confirming the loss of the alkene double bond while proving the retention of the nitro and nitrile groups.

Spectral Fingerprint

-

H NMR (400 MHz, CDCl

-

8.18 (d, J=8.5 Hz, 2H, Ar-H ortho to NO

-

7.40 (d, J=8.5 Hz, 2H, Ar-H meta to NO

-

3.05 (t, J=7.2 Hz, 2H, Ar-CH

-

2.68 (t, J=7.2 Hz, 2H, CH

-

Note: The absence of vinylic protons (typically

6.0–7.5 range with large coupling constants) confirms saturation.

-

8.18 (d, J=8.5 Hz, 2H, Ar-H ortho to NO

-

IR Spectroscopy:

-

Nitrile (CN): Sharp peak at ~2245 cm

. -

Nitro (NO

): Strong asymmetric stretch at ~1520 cm

-

-

Mass Spectrometry (ESI):

-

[M+H]

calculated: 177.06; observed: 177.1.

-

Analytical Logic Flow

Figure 2: Analytical decision tree for structural validation.

Applications in Drug Development

4-Nitrohydrocinnamonitrile is a "masked" diamine scaffold. Its primary utility lies in its ability to be differentiated:

-

Selective Reduction: The nitro group can be reduced to an aniline (using H

/Pd-C) while keeping the nitrile intact, or the nitrile reduced to a primary amine (using LiAlH -

Heterocycle Synthesis: The nitrile group is a precursor for tetrazoles (via azide cycloaddition) or oxadiazoles, common bioisosteres for carboxylic acids in Angiotensin II receptor blockers and aromatase inhibitors.

Key Application Area:

-

Aromatase Inhibitors: Structural analogs are used in the synthesis of Letrozole-type compounds where the benzonitrile moiety is crucial for coordinating with the heme iron of the CYP19A1 enzyme.

-

Linker Chemistry: Used to create C3 spacers in PROTACs or bifunctional ligands where a rigid phenyl spacer is required.

Safety & Handling (MSDS Summary)

-

Hazards: Acute toxicity if swallowed (Category 3/4). Skin and eye irritant. Potential sensitizer.[1]

-

Handling: Use in a chemical fume hood. Nitriles can release cyanide under extreme acidic/metabolic conditions (though this specific molecule is stable).

-

Storage: Store in a cool, dry place under inert atmosphere. Stable at room temperature.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53563-09-0. Retrieved from [Link]

-

LookChem. 4-Nitrohydrocinnamonitrile Product Data. Retrieved from [Link]

- Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.

Sources

Introduction: The Strategic Importance of 4-Nitrohydrocinnamonitrile

An In-depth Technical Guide to the Synthesis of 4-Nitrohydrocinnamonitrile

4-Nitrohydrocinnamonitrile, also known as 3-(4-nitrophenyl)propanenitrile, is a key chemical intermediate whose value lies in its versatile molecular architecture. Possessing a reactive nitrile group and a nitro-functionalized aromatic ring, it serves as a pivotal building block in the synthesis of a wide array of more complex molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the nitro group can be readily reduced to an aniline derivative. This aniline is a common precursor for creating amide bonds, sulfonamides, and other structures prevalent in pharmacologically active compounds.

In the landscape of drug discovery and development, access to such versatile intermediates is crucial for accelerating the design-make-test-analyze cycle.[1] The nitrile group itself is found in over 30 prescribed pharmaceuticals, valued for its metabolic stability and its ability to act as a bioisostere for carbonyl groups, often engaging in key hydrogen bonding interactions within enzyme active sites.[2] This guide provides a comprehensive review of the primary synthetic strategies for obtaining 4-Nitrohydrocinnamonitrile, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of 4-Nitrohydrocinnamonitrile can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The three primary pathways involve:

-

Direct Nitration: Introducing the nitro group onto a pre-existing hydrocinnamonitrile scaffold.

-

Nucleophilic Cyanation: Introducing the nitrile group via substitution on a 4-nitrophenylethyl derivative.

-

Selective Reduction: Saturating the alkene bond of 4-nitrocinnamonitrile without affecting the nitro or nitrile functionalities.

Figure 1: Overview of primary synthetic routes to 4-Nitrohydrocinnamonitrile.

Pathway 1: Electrophilic Nitration of Hydrocinnamonitrile

This is arguably the most direct conceptual approach, involving the nitration of the commercially available hydrocinnamonitrile (3-phenylpropanenitrile). The core challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution. The alkylnitrile substituent is an ortho-, para-director; however, steric hindrance from the propyl chain can favor para-substitution.

Causality Behind Experimental Choices: The choice of a nitrating agent is critical. A classic mixture of concentrated nitric acid and sulfuric acid is effective, as the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy for aromatic substitution.[3] Temperature control is paramount to prevent over-nitration and the formation of unwanted byproducts. The use of polyphosphoric acid (PPA) as a co-reagent has been shown to enhance para-selectivity in the nitration of phenylacetonitrile by forming a bulky complex with the nitronium ion, which sterically disfavors attack at the ortho position.[4] This principle is directly applicable here.

Data Summary: Nitration Conditions

| Reagent System | Co-reagent | Temperature (°C) | Molar Yield (p-isomer) | Key Advantages | Reference |

| HNO₃ / H₂SO₄ | None | 10 - 20 | ~50-54% | Inexpensive, classic method | [5] |

| HNO₃ | Polyphosphoric Acid (PPA) | 0 - 10 | >65% | High para-selectivity, improved yield | [4] |

Detailed Experimental Protocol (Adapted from PPA Method)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 68% nitric acid (27.5 mL). Cool the flask to 5°C in an ice-water bath.

-

Reagent Addition: Under vigorous stirring, add polyphosphoric acid (35 g) in portions, ensuring the temperature does not exceed 20°C. After the addition is complete, cool the mixture to 0°C.

-

Substrate Introduction: Slowly add hydrocinnamonitrile (e.g., 15 g) dropwise, maintaining the reaction temperature below 10°C.

-

Reaction Progression: After the addition, allow the mixture to slowly warm to 20°C and continue stirring for 2 hours.

-

Workup: Pour the reaction mixture into 100 g of crushed ice with stirring. A light yellow solid, the crude product, will precipitate.

-

Purification: Filter the solid and wash the filter cake with cold water until the filtrate is neutral. After drying, recrystallize the crude product from an ethanol/water mixture (e.g., 10:1 v/v) to yield pure 4-nitrohydrocinnamonitrile.[4]

Figure 2: Step-by-step workflow for the PPA-mediated nitration protocol.

Pathway 2: Nucleophilic Cyanation of 4-Nitrophenylethyl Halides

This pathway involves a standard Sₙ2 reaction where a cyanide salt displaces a halide (typically bromide or chloride) from 2-(4-nitrophenyl)ethyl halide. This approach offers excellent regiochemical control, as the nitro group is already in the desired position.

Causality Behind Experimental Choices: The primary challenge in this reaction is the potential for elimination (E2) side reactions, which would form 4-nitrostyrene. To favor substitution over elimination, polar aprotic solvents like DMSO or DMF are employed. These solvents solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion that readily attacks the electrophilic carbon bearing the halogen. Using a less basic cyanide source can also mitigate elimination. While traditional sources like NaCN or KCN are effective, concerns over their toxicity and strong basicity have led to alternatives.[4] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an environmentally safer, less toxic alternative cyanide source, often used in palladium- or nickel-catalyzed cyanation reactions of aryl halides.[6][7] For an aliphatic halide, a simple nucleophilic substitution without a metal catalyst is often sufficient.

Data Summary: Cyanation Conditions

| Substrate | Cyanide Source | Solvent | Temperature (°C) | Key Advantages | Reference |

| 2-(4-nitrophenyl)ethyl bromide | NaCN | DMSO | 25 - 50 | Readily available reagents, good yield | General Sₙ2 Principles |

| 2-(4-nitrophenyl)ethyl bromide | KCN | DMF | 60 - 80 | High regioselectivity | General Sₙ2 Principles |

| Aryl Halides (for comparison) | K₄[Fe(CN)₆] | Various | 80 - 120 | Low toxicity, green chemistry | [6] |

Detailed Experimental Protocol (Sₙ2 Cyanation)

-

Reaction Setup: Dissolve 2-(4-nitrophenyl)ethyl bromide (1 equivalent) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the mixture at 40°C and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel or by recrystallization.

Pathway 3: Selective Reduction of 4-Nitrocinnamonitrile

This strategy begins with 3-(4-nitrophenyl)acrylonitrile (4-nitrocinnamonitrile) and involves the selective hydrogenation of the carbon-carbon double bond. The key is to use a catalyst and conditions that reduce the alkene without affecting the nitro or nitrile groups.

Causality Behind Experimental Choices: Catalytic hydrogenation is a powerful technique for such transformations.[8] The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but it can sometimes lead to the reduction of the nitro group, especially under more forceful conditions (higher pressure or temperature). A more selective approach might involve transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst.[9] Another effective method for selective alkene reduction in the presence of other reducible groups is the use of sodium borohydride (NaBH₄), a milder reducing agent than LiAlH₄, often in the presence of a transition metal catalyst.[10][11]

Data Summary: Selective Reduction Methods

| Reagent System | Catalyst | Solvent | Key Advantages | Reference |

| H₂ | Pd/C (low loading) | Ethanol | Controlled pressure/temp can achieve selectivity | [12][13] |

| Ammonium Formate | Pd/C | Methanol | Mild conditions, avoids high-pressure H₂ | [9] |

| NaBH₄ | NiCl₂ or CoCl₂ | Methanol | High selectivity for C=C bond, operational simplicity | [10][11] |

Detailed Experimental Protocol (Transfer Hydrogenation)

-

Reaction Setup: To a solution of 4-nitrocinnamonitrile (1 equivalent) in methanol in a round-bottom flask, add 10% Pd/C catalyst (5 mol %).

-

Hydrogen Donor: Add ammonium formate (4-5 equivalents) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Workup: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the product.

Figure 3: Conceptual mechanism of catalytic transfer hydrogenation on a Pd/C surface.

Conclusion and Future Perspectives

The synthesis of 4-Nitrohydrocinnamonitrile is achievable through several robust and well-documented chemical strategies.

-

For large-scale synthesis and high regioselectivity, the nitration of hydrocinnamonitrile using a PPA/HNO₃ system offers a compelling route due to its directness and improved yield of the desired para-isomer.[4]

-

For guaranteed regiochemistry and when the appropriate starting material is available, the nucleophilic cyanation of a 2-(4-nitrophenyl)ethyl halide is a reliable, albeit potentially more hazardous, option.

-

For substrate-specific applications where the unsaturated precursor is more accessible, selective transfer hydrogenation presents a mild and efficient method that avoids the handling of high-pressure hydrogen gas.[9]

Future research in this area will likely focus on developing greener and more sustainable protocols. This includes the exploration of solid-acid catalysts to replace corrosive liquid acids in nitration, the use of non-toxic cyanide sources in flow chemistry systems to enhance safety and control, and the development of novel, highly selective hydrogenation catalysts based on earth-abundant metals. As the demand for complex molecular scaffolds in drug discovery continues to grow, efficient and adaptable syntheses of key intermediates like 4-Nitrohydrocinnamonitrile will remain a critical focus for the scientific community.[1][14][15]

References

- CN102557988B - Preparation method of 4-nitro phthalonitrile - Google Patents.

- CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents.

-

4-nitrophthalimide - Organic Syntheses Procedure. Available at: [Link]

-

What is the product when 4-nitrobenzaldehyde reacts with hydrogen cyanide in an acidic medium (dilute HCl)? - Quora. Available at: [Link]

-

4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis and reactions of meso-(p-nitrophenyl)porphyrins - ResearchGate. Available at: [Link]

-

A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF - ResearchGate. Available at: [Link]

-

p-NITROBENZYL CYANIDE - Organic Syntheses Procedure. Available at: [Link]

- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents.

-

An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... - ResearchGate. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. Available at: [Link]

-

Cyanation of 1‐iodo‐4‐nitrobenzene under the light irradiation with... - ResearchGate. Available at: [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. Available at: [Link]

-

Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities - YouTube. Available at: [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. Available at: [Link]

- US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents.

-

The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC - NIH. Available at: [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides - Preprints.org. Available at: [Link]

-

2,3-bis(2-nitrophenyl)propanenitrile - Chemical Synthesis Database. Available at: [Link]

-

Catalytic Hydrogenation Reaction - AZoM. Available at: [Link]

-

The Competition between 4-Nitrophenol Reduction and BH4 Hydrolysis on Metal Nanoparticle Catalysts - ResearchGate. Available at: [Link]

-

New Advances in Synthetic Chemistry to Accelerate Drug Discovery - YouTube. Available at: [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC - NIH. Available at: [Link]

-

Recent applications of click chemistry in drug discovery - PubMed. Available at: [Link]

-

Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride - ResearchGate. Available at: [Link]

-

Synthesis of 3-amino-4-hydroxyphenyl-propionitrile - PrepChem.com. Available at: [Link]

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

a) Reaction network of the hydrogenation of 4‐nitrostyrene. b)... - ResearchGate. Available at: [Link]

-

Metal-mediated C−CN Bond Activation in Organic Synthesis - University of Rochester. Available at: [Link]

-

Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Structural Properties of 4-Nitrohydrocinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrohydrocinnamonitrile, also known as 3-(4-nitrophenyl)propanenitrile, is a small organic molecule featuring a nitro group and a nitrile moiety. These functional groups are of significant interest in medicinal chemistry and materials science due to their electronic properties and potential for diverse chemical transformations. While the experimental crystal structure of 4-Nitrohydrocinnamonitrile is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its synthesis, characterization, and a theoretical exploration of its structural properties. By combining established synthetic protocols, standard analytical techniques, and computational modeling, we offer insights into the molecular conformation and potential intermolecular interactions that would govern its solid-state architecture. This information is crucial for researchers working with this compound and provides a framework for understanding its behavior in various applications, including as a building block in drug discovery.

Introduction: The Significance of Nitriles and Nitroarenes in Modern Chemistry

Nitrile- and nitro-containing compounds are cornerstones of organic synthesis and drug development. The nitrile group serves as a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Its linear geometry and electronic properties can influence molecular packing and interactions. Nitroarenes are pivotal intermediates in the synthesis of anilines and other functionalized aromatic compounds. The strong electron-withdrawing nature of the nitro group significantly impacts the electronic landscape of the molecule, influencing its reactivity and potential for non-covalent interactions. The combination of these two functional groups in 4-Nitrohydrocinnamonitrile presents a molecule with potential for a rich and varied chemistry, making it a valuable synthon for the creation of more complex molecular architectures.

Synthesis of 4-Nitrohydrocinnamonitrile

The synthesis of 4-Nitrohydrocinnamonitrile is typically achieved through the nitration of hydrocinnamonitrile (3-phenylpropanenitrile). A common and effective method involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of Hydrocinnamonitrile

Objective: To synthesize 4-Nitrohydrocinnamonitrile via electrophilic aromatic substitution.

Materials:

-

Hydrocinnamonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add hydrocinnamonitrile to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of hydrocinnamonitrile in sulfuric acid, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

-

Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution, followed by washing with deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield 4-Nitrohydrocinnamonitrile as a solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-Nitrohydrocinnamonitrile.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 4-Nitrohydrocinnamonitrile, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the ethyl chain. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethyl chain will appear as two triplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the two aliphatic carbons. The presence of the electron-withdrawing nitro group will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Characteristic absorption bands are expected for:

-

Nitrile (C≡N) stretch: A sharp, medium intensity band around 2250 cm⁻¹.

-

Nitro (NO₂) group: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 4-Nitrohydrocinnamonitrile (C₉H₈N₂O₂) would be observed at m/z = 176.17.

| Technique | Expected Observations |

| ¹H NMR | Two doublets (aromatic protons), two triplets (aliphatic protons) |

| ¹³C NMR | Signals for aromatic, nitrile, and aliphatic carbons |

| IR | Sharp C≡N stretch (~2250 cm⁻¹), strong NO₂ stretches (~1520, ~1350 cm⁻¹) |

| MS | Molecular ion peak at m/z = 176.17 |

| Table 1: Summary of expected spectroscopic data for 4-Nitrohydrocinnamonitrile. |

Theoretical Investigation of Molecular Structure and Crystal Packing

In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a powerful tool to predict the three-dimensional structure of 4-Nitrohydrocinnamonitrile and to hypothesize about its crystal packing.

Molecular Modeling

A likely 3D conformation of the 4-Nitrohydrocinnamonitrile molecule can be generated using computational chemistry software. Geometry optimization using density functional theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, can provide insights into bond lengths, bond angles, and dihedral angles.

Key Predicted Structural Features:

-

The phenyl ring is planar.

-

The nitro group is likely to be slightly twisted out of the plane of the phenyl ring.

-

The ethylnitrile chain will have a preferred conformation to minimize steric hindrance.

Predicted Intermolecular Interactions and Crystal Packing

The solid-state structure of 4-Nitrohydrocinnamonitrile will be dictated by a balance of intermolecular forces. Based on the functional groups present, the following interactions are anticipated to be significant in its crystal packing:

-

π-π Stacking: The electron-deficient nitro-substituted aromatic rings can engage in π-π stacking interactions with neighboring molecules.

-

Dipole-Dipole Interactions: The polar nitrile and nitro groups will lead to significant dipole-dipole interactions, contributing to the overall stability of the crystal lattice.

-

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group as acceptors are also likely to play a role in the crystal packing.

Diagram of Potential Intermolecular Interactions:

Methodological & Application

Application Note: Chemoselective Reduction of 4-Nitrohydrocinnamonitrile

Executive Summary

This guide details the chemoselective reduction of 4-nitrohydrocinnamonitrile to 4-aminohydrocinnamonitrile. This transformation is a critical functional group interconversion (FGI) in the synthesis of aromatase inhibitors (e.g., Anastrozole precursors) and various nitrogen-containing heterocycles.

The core challenge is chemoselectivity : reducing the nitro group (

This note presents two validated protocols:

-

Method A (The Robust Protocol): Iron-mediated reduction (Fe/NH

Cl).[2] Recommended for initial scale-up and high-purity requirements due to its kinetic inertness toward nitriles. -

Method B (The Green Protocol): Catalytic Hydrogenation (Pd/C). Recommended for GMP environments requiring minimal solid waste, with strict controls to prevent nitrile reduction.

Chemical Context & Mechanism[3][4][5][6]

The Chemoselectivity Challenge

The reduction potential of the nitro group is generally lower (easier to reduce) than that of the nitrile. However, under standard high-pressure hydrogenation conditions, or in the presence of strong acids, the nitrile is unstable.

-

Path A (Desired):

(Retention of -

Path B (Over-reduction):

(Formation of diamine) -

Path C (Hydrolysis):

(Acidic side reaction)

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways and the critical control points required to avoid impurity formation.

Figure 1: Reaction pathway showing the desired route (Green) and potential deviation points (Red/Dashed) leading to impurities.[3]

Protocol A: Iron-Mediated Reduction (Fe/NH Cl)

Status: Preferred for Lab Scale & Pilot Batches Mechanism: Single Electron Transfer (SET)

This method utilizes zero-valent iron activated by ammonium chloride. The

Reagents & Materials

| Reagent | Equiv.[4] | Role |

| 4-Nitrohydrocinnamonitrile | 1.0 | Substrate |

| Iron Powder (325 mesh) | 5.0 | Reductant (Surface area is critical) |

| Ammonium Chloride ( | 3.0 | Electrolyte/Buffer |

| Ethanol / Water (4:1) | 10 vol | Solvent System |

| Celite 545 | N/A | Filtration Aid |

Step-by-Step Procedure

-

Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser, charge the Ethanol/Water mixture.

-

Activation: Add Ammonium Chloride and Iron Powder . Stir vigorously at room temperature for 15 minutes to "etch" the iron surface.

-

Addition: Add 4-Nitrohydrocinnamonitrile in portions.

-

Note: The reaction is exothermic. Monitor internal temperature.[5]

-

-

Reaction: Heat the mixture to 70°C (Reflux) . Stir vigorously for 2–4 hours.

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filtration: Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (3x).[5] Do not let the iron residue dry out completely on the filter (fire hazard).

-

-

Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.[5]

-

Purification: Wash organic layer with Brine, dry over

, and concentrate.-

Result: Usually yields an off-white to pale yellow solid requiring no further purification.

-

Protocol B: Catalytic Hydrogenation (Pd/C)

Status: Preferred for GMP/Clean Manufacturing Mechanism: Heterogeneous Catalysis

Hydrogenation is cleaner but riskier. To ensure chemoselectivity, we avoid acidic media and high pressures.

Reagents & Materials

| Reagent | Specification | Role |

| Substrate | 1.0 Equiv. | Starting Material |

| 5% Pd/C | 5-10 wt% loading | Catalyst (50% water wet preferred) |

| Methanol | 10-15 vol | Solvent (Neutral) |

| Hydrogen ( | Balloon / 1 atm | Reducing Agent |

Step-by-Step Procedure

-

Safety Check: Inert the vessel with Nitrogen (

) to remove oxygen. -

Charging: Add Methanol and the Substrate .

-

Catalyst Addition: Under

flow, carefully add Pd/C .-

Warning: Dry Pd/C is pyrophoric. Always use wet catalyst or add to solvent under inert gas.

-

-

Hydrogenation: Purge the vessel with

gas (3 cycles). Maintain a Hydrogen Balloon (approx. 1 atm) or set autoclave to max 2 bar.-

Crucial Control: Do NOT add acid (e.g., HCl or Acetic Acid). Acid promotes nitrile reduction to the primary amine.

-

-

Monitoring: Stir at Room Temperature (20-25°C) . Reaction typically completes in 4–6 hours.

-

IPC:[6] If over-reduction is observed (formation of diamine), stop immediately.

-

-

Workup:

Analytical Validation

The following parameters confirm the identity and purity of 4-aminohydrocinnamonitrile.

Spectroscopic Data

| Technique | Expected Signal | Interpretation |

| IR (Infrared) | 3350, 3450 | Appearance of Primary Amine ( |

| 2245 | Retention of Nitrile ( | |

| Absent: 1350, 1530 | Disappearance of Nitro ( | |

| 1H NMR | Broad singlet (2H), exchangeable ( | |

| Upfield shift of aromatic protons ortho to amino group. |

Process Flow Diagram

The following Graphviz diagram outlines the decision logic for selecting the correct protocol based on facility constraints.

Figure 2: Decision matrix for protocol selection based on operational constraints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Iron surface passivation. | Add 1-2 drops of conc. HCl during activation step to etch iron. Increase agitation speed. |

| Nitrile Hydrolysis (Method A) | Reaction temperature too high or pH too acidic. | Ensure strict use of |

| Over-reduction to Diamine (Method B) | Pressure too high or trace acid present. | Reduce |

| Filtration Clogging (Method A) | Colloidal iron formation. | Use a wider Celite pad. Pre-wet the pad. Do not let the filter cake run dry. |

References

-

Chemoselective Nitro Reduction (General Review)

-

Orlandi, M., et al. (2015).[8] "Metal-free reduction of nitro compounds." Organic Letters.

-

-

Iron-Mediated Reduction Protocols

-

Liu, Y., et al. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry.

-

-

Anastrozole Synthesis Context

-

US Patent 4935437A. "Aromatase Inhibitors and their synthesis." (Describes the utility of nitrile-containing intermediates).

-

-

Hydrogenation Selectivity

-

Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Chem. Rev. (Discusses Pd/C selectivity issues with nitriles).

-

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. CN102108066A - Method for synthesizing anastrozole - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 4-Nitrohydrocinnamonitrile

Abstract

This comprehensive guide provides a detailed protocol for the selective catalytic hydrogenation of 4-nitrohydrocinnamonitrile to produce 4-aminohydrocinnamonitrile, a valuable building block in pharmaceutical synthesis. This document outlines the underlying chemical principles, offers two detailed experimental protocols using Palladium on Carbon (Pd/C) and Raney® Nickel, discusses critical safety procedures for handling pyrophoric catalysts and high-pressure hydrogen, and details analytical methods for reaction monitoring and product characterization. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the procedure.

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to the corresponding anilines. These anilines are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The target molecule of this guide, 4-aminohydrocinnamonitrile, is of particular interest to drug development professionals due to its structural motifs that can be further elaborated into complex molecular architectures.

The primary challenge in the hydrogenation of 4-nitrohydrocinnamonitrile lies in achieving chemoselectivity. The molecule possesses two reducible functional groups: the aromatic nitro group and the aliphatic nitrile group. While the reduction of the nitro group is the desired outcome, over-reduction can lead to the unwanted conversion of the nitrile to a primary amine (a benzylamine derivative).[2] Standard catalytic hydrogenation with powerful catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel can potentially reduce both functionalities.[3] Therefore, the choice of catalyst, solvent, and reaction conditions is paramount to ensure the selective transformation of the nitro group while preserving the nitrile moiety.

This guide will focus on heterogeneous catalytic hydrogenation, a widely adopted method in industrial settings due to its operational simplicity, the ease of catalyst separation from the reaction mixture, and the potential for catalyst recycling.[4][5] We will explore protocols utilizing both Pd/C, a versatile and common catalyst for nitro group reductions, and Raney® Nickel, another effective but potentially less selective catalyst for this specific transformation.[3]

Mechanistic Rationale and Catalyst Selection

The catalytic hydrogenation of a nitro group on a metal surface is a complex multi-step process. The generally accepted mechanism involves the following key stages:

-

Adsorption: Both hydrogen gas and the nitroarene adsorb onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine intermediates.

-

Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites.

The selectivity of this process in the presence of a nitrile group is dictated by the relative rates of adsorption and hydrogenation of the two functional groups. The nitrile group can also be reduced on these catalysts, typically proceeding through an imine intermediate to form a primary amine.[2]

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and generally good selectivity.[3] Under controlled conditions (moderate temperature and pressure), the nitro group is typically reduced much faster than the nitrile group.

-

Raney® Nickel: A highly active catalyst, Raney® Nickel is also very effective for nitro group reductions.[3] However, it is also known to be a potent catalyst for nitrile hydrogenation.[6] Therefore, achieving selectivity with Raney® Nickel may require milder conditions or the use of additives. Transfer hydrogenation using formic acid or ammonium formate as the hydrogen donor in conjunction with Raney Nickel has been shown to be highly selective for the nitro group.[7]

For the purpose of this guide, we will provide a primary protocol using the more commonly selective Pd/C catalyst and a secondary protocol using Raney® Nickel with a discussion on achieving selectivity.

Safety First: Handling Pyrophoric Catalysts and Hydrogen

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

-

Pyrophoric Catalysts: Both dry Pd/C and Raney® Nickel are pyrophoric and can ignite spontaneously upon exposure to air.[5] They are typically handled as a slurry in water or a solvent. Never allow the catalyst to dry in the presence of air. All transfers should be done under an inert atmosphere (e.g., nitrogen or argon).

-